Sorgoleone

Description

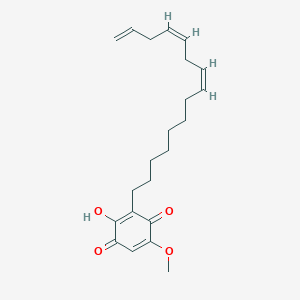

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-hydroxy-5-methoxy-3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h3,5-6,8-9,17,24H,1,4,7,10-16H2,2H3/b6-5-,9-8- |

InChI Key |

FGWRUVXUQWGLOX-AFJQJTPPSA-N |

SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O |

Isomeric SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\C/C=C\CC=C)O |

Canonical SMILES |

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O |

Synonyms |

sorgoleone sorgoleone-358 |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Sorgoleone Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone is a potent allelochemical produced in the root hairs of Sorghum bicolor and is of significant interest for its potential as a natural herbicide and for its role in plant defense and soil nitrification inhibition. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthetic pathway, detailing the key enzymatic steps, intermediates, and genetic regulation. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and potential biotechnological applications.

Introduction

This compound is a lipidic benzoquinone that constitutes a major component of the hydrophobic root exudate of sorghum (Sorghum bicolor (L.) Moench)[1]. Its biological activities, including potent inhibition of plant growth and photosynthetic electron transport, have made it a focal point of research in allelopathy and natural product-based herbicide development[1]. The biosynthesis of this compound is a highly specialized metabolic pathway localized exclusively within the root hairs of sorghum, where it is synthesized and exuded into the rhizosphere[1][2]. Understanding this pathway is crucial for harnessing its potential through metabolic engineering and for developing novel agrochemicals. This guide summarizes the current knowledge on the elucidation of this pathway, from the initial precursor to the final bioactive molecule.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving a unique set of enzymes that convert a common fatty acid precursor into the complex benzoquinone structure. The pathway can be broadly divided into four key stages: 1) fatty acid modification, 2) polyketide synthesis to form the resorcinolic core, 3) methylation of the aromatic ring, and 4) hydroxylation to yield the final product.

Key Enzymes and Intermediates

The core enzymes involved in the this compound biosynthetic pathway have been identified and functionally characterized through a combination of expressed sequence tag (EST) analysis of sorghum root hair-specific cDNA libraries, heterologous expression, and in vitro enzyme assays[1].

-

Fatty Acid Desaturases (DES): The pathway initiates with the modification of a C16:1Δ⁹ fatty acyl-CoA precursor, palmitoleoyl-CoA. Two specific fatty acid desaturases, SbDES2 and SbDES3, sequentially introduce double bonds at the Δ12 and Δ15 positions to produce a 16:3Δ⁹,¹²,¹⁵ fatty acyl-CoA[1].

-

Alkylresorcinol Synthases (ARS): A type III polyketide synthase, specifically an alkylresorcinol synthase (ARS), catalyzes the condensation of the 16:3Δ⁹,¹²,¹⁵ fatty acyl-CoA starter unit with three molecules of malonyl-CoA. This reaction forms the characteristic pentadecatrienylresorcinol intermediate, which is the core structure of this compound[1].

-

O-Methyltransferase (OMT): The resorcinolic intermediate is then methylated by an S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT3)[1]. This methylation step is crucial for the subsequent hydroxylation.

-

Cytochrome P450 Monooxygenase (CYP): The final step in the biosynthesis of the immediate precursor to this compound is catalyzed by a cytochrome P450 monooxygenase (CYP71AM1). This enzyme carries out the dihydroxylation of the methylated resorcinol intermediate to form dihydrothis compound[3]. Dihydrothis compound is then auto-oxidized to the more stable this compound upon secretion into the soil[3].

Pathway Visualization

The following diagram illustrates the key steps and intermediates in the this compound biosynthesis pathway.

References

The Allelochemical Sorgoleone: A Technical Guide to its Discovery, Biosynthesis, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum species, has garnered significant scientific interest for its potential as a natural herbicide and a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted biological activities of this compound. It details the experimental protocols for its extraction, purification, and quantification, as well as for assessing its primary mechanisms of action, including the inhibition of Photosystem II and mitochondrial respiration. Quantitative data on its bioactivity are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the this compound biosynthetic pathway, its molecular mechanism of action, and standardized experimental workflows, rendered using the Graphviz DOT language, to facilitate a deeper understanding of this remarkable natural product.

Introduction

The phenomenon of allelopathy, where one plant influences the growth of another through the release of chemical compounds, is a critical factor in plant ecology and agricultural productivity. Sorghum bicolor is a prime example of an allelopathic crop, largely due to its production and exudation of this compound.[1][2] this compound is a lipophilic p-benzoquinone that accumulates in the oily droplets on sorghum root hairs.[1][3] This compound and its analogs are potent inhibitors of various biological processes in competing plants, making this compound a promising candidate for the development of bioherbicides.[3][4] Understanding the intricate details of its discovery, biosynthesis, and mechanism of action is crucial for harnessing its full potential.

Discovery and Chemical Profile

This compound was first identified as the primary constituent of the hydrophobic root exudate of Sorghum bicolor.[5] It is chemically known as 2-hydroxy-5-methoxy-3-[(Z,Z)-8',11',14'-pentadecatriene]-p-benzoquinone.[3] The root exudate is a complex mixture containing this compound as the major component, along with several structurally related congeners that differ in the length and degree of saturation of the alkyl side chain.[6]

Biosynthesis of this compound

The biosynthesis of this compound is a specialized metabolic pathway occurring predominantly in the root hairs of sorghum.[6] It involves a unique combination of fatty acid and polyketide biosynthetic pathways.

Key Enzymatic Steps:

-

Fatty Acid Synthesis and Desaturation: The pathway begins with the synthesis of a C16:0 fatty acid, which undergoes a series of desaturations to produce an atypical 16:3Δ⁹,¹²,¹⁵ fatty acid. This step is catalyzed by specific fatty acid desaturases. The gene SOR1, which encodes a fatty acid desaturase, has been identified as being specifically expressed in this compound-producing root hairs.[3]

-

Polyketide Synthesis: The resulting fatty acyl-CoA serves as a starter unit for a type III polyketide synthase (PKS), which catalyzes the formation of a pentadecatrienyl resorcinol intermediate.[7]

-

Methylation and Hydroxylation: The resorcinolic intermediate is then methylated by S-adenosylmethionine-dependent O-methyltransferases and subsequently dihydroxylated by cytochrome P450 monooxygenases to yield the final this compound molecule.[7]

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from sorghum roots.

Detailed Protocol:

-

Plant Material: Grow Sorghum bicolor seedlings for 5-10 days. The highest concentration of this compound is typically found in young seedlings.[8]

-

Extraction: Excise the roots and immediately immerse them in dichloromethane (CH2Cl2) containing 1% (v/v) glacial acetic acid for 3-5 minutes.[3] Alternative solvents like methanol or chloroform can also be used.[3]

-

Filtration: Decant the solvent and filter it through Whatman No. 1 filter paper to remove any root debris.

-

Solvent Evaporation: Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen to obtain the crude extract.

-

Purification: Purify the crude extract using column chromatography. A C8 column or silica gel column can be employed. Elute with a suitable solvent gradient (e.g., a hexane-acetone gradient for silica gel).

-

Fraction Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing pure this compound.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.

Protocol:

-

Sample Preparation: Dissolve a known weight of the purified this compound or crude extract in a suitable solvent, such as acetonitrile or methanol.

-

HPLC System: Use a reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient mobile phase can be used. A common isocratic mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v) acidified with 0.1% acetic acid.

-

Detection: Detect this compound using a UV detector at a wavelength of 280 nm.[9]

-

Quantification: Create a standard curve using known concentrations of purified this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Photosystem II Inhibition Assay

This assay measures the inhibitory effect of this compound on the photosynthetic electron transport chain.

Protocol:

-

Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source, such as spinach or pea leaves, using differential centrifugation.

-

Incubation: Incubate the isolated chloroplasts with a range of this compound concentrations. A solvent control (e.g., ethanol or DMSO) should also be included.

-

Measurement of Photosynthetic Activity:

-

Oxygen Evolution: Measure the rate of light-dependent oxygen evolution using a Clark-type oxygen electrode. An artificial electron acceptor, such as DCPIP or ferricyanide, is typically used.

-

Chlorophyll Fluorescence: Measure changes in chlorophyll fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm), using a pulse-amplitude modulated (PAM) fluorometer. A decrease in Fv/Fm indicates inhibition of PSII.[6]

-

-

Data Analysis: Plot the percentage of inhibition of oxygen evolution or the Fv/Fm values against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that causes 50% inhibition) from the resulting dose-response curve.

Mitochondrial Respiration Inhibition Assay

This assay determines the effect of this compound on mitochondrial electron transport.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source, such as etiolated soybean or corn seedlings, using differential centrifugation.

-

Respiration Measurement: Measure the rate of oxygen consumption using a Clark-type oxygen electrode.

-

Substrate Addition: Add a respiratory substrate (e.g., NADH, succinate, or malate) to initiate electron transport.

-

Inhibitor Addition: Add different concentrations of this compound and monitor the change in the rate of oxygen consumption.

-

Data Analysis: Calculate the percentage of inhibition of respiration at each this compound concentration and determine the IC50 value.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its primary mode of action being the inhibition of photosynthetic electron transport.

Inhibition of Photosystem II

This compound is a potent inhibitor of Photosystem II (PSII) in plants.[6] It acts by binding to the QB-binding niche on the D1 protein of the PSII reaction center, thereby blocking the electron flow from QA to QB.[6] This mode of action is similar to that of commercial herbicides like atrazine and diuron. The hydrophobic alkyl side chain of this compound is thought to facilitate its interaction with the lipid environment of the thylakoid membrane, while the benzoquinone head group is responsible for blocking the electron transport.

Inhibition of Mitochondrial Respiration

In addition to its effects on photosynthesis, this compound also inhibits mitochondrial respiration. It is a potent inhibitor of state 3 (ADP-stimulated) and state 4 (basal) respiration.[1] The IC50 for state 3 respiration is approximately 0.5 µM.[1] Spectroscopic studies suggest that this compound blocks electron transport at the cytochrome b-c1 complex (Complex III) of the mitochondrial respiratory chain.[1]

Allelopathic Effects

This compound is the primary driver of sorghum's allelopathic activity. When exuded into the rhizosphere, it can inhibit the germination and growth of a wide range of weed species.[2][5] Broadleaf weeds are generally more susceptible to this compound than grass species.[3] The hydrophobic nature of this compound allows it to persist in the soil, providing prolonged weed suppression.[3]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: Inhibition of Photosystem II by this compound in Various Weed Species

| Weed Species | IC50 (µM) for Photosynthesis Inhibition | Reference |

| Abutilon theophrasti (Velvetleaf) | ~10 | [5] |

| Amaranthus retroflexus (Redroot Pigweed) | ~10 | [5] |

| Echinochloa crus-galli (Barnyardgrass) | ~10 | [5] |

| Setaria viridis (Green Foxtail) | ~10 | [5] |

| Digitaria sanguinalis (Large Crabgrass) | ~10 | [5] |

Table 2: Herbicidal Activity of Formulated this compound (4.6% Wettable Powder)

| Weed Species | Application | Growth Inhibition (%) at 0.4 kg a.i. ha⁻¹ | Reference |

| Rumex japonicus | Post-emergence | 100 | [4] |

| Plantago asiatica | Post-emergence | 100 | [4] |

| Broadleaf Weeds (average) | Post-emergence | >90 | [4] |

Table 3: Inhibition of Mitochondrial Respiration by this compound

| Respiration State | Substrate | IC50 (µM) | Reference |

| State 3 | NADH, Succinate, or Malate | ~0.5 | [1] |

| State 4 | NADH, Succinate, or Malate | ~5.0 | [1] |

Gene Expression Analysis of Biosynthetic Genes

Semi-quantitative Reverse Transcription PCR (RT-PCR) can be used to analyze the expression levels of genes involved in this compound biosynthesis, such as SOR1.

Protocol:

-

RNA Isolation: Isolate total RNA from sorghum root hairs using a suitable method (e.g., Trizol reagent).

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using gene-specific primers for SOR1 and a reference gene (e.g., actin or ubiquitin) for normalization. The number of PCR cycles should be optimized to be within the exponential phase of amplification.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel.

-

Densitometry: Quantify the band intensities using densitometry software. The expression of SOR1 is then normalized to the expression of the reference gene.

Conclusion and Future Perspectives

This compound stands out as a highly potent and well-characterized allelochemical with significant potential for agricultural and pharmaceutical applications. Its primary mode of action as a Photosystem II inhibitor, coupled with its effects on mitochondrial respiration, provides a multi-pronged approach to weed management. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further explore the biosynthesis, regulation, and application of this fascinating natural product. Future research should focus on elucidating the complete regulatory network of this compound biosynthesis, exploring its potential as a scaffold for novel synthetic herbicides, and investigating its broader pharmacological properties for drug development. The development of sorghum varieties with enhanced this compound production through genetic engineering could also pave the way for more sustainable weed management strategies in modern agriculture.

References

- 1. RNA Isolation and Northern Blot Analysis [bio-protocol.org]

- 2. digitalcommons.pvamu.edu [digitalcommons.pvamu.edu]

- 3. hoormansoilhealth.com [hoormansoilhealth.com]

- 4. Herbicidal activity of formulated this compound, a natural product of sorghum root exudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytotoxicity of this compound found in grain Sorghum root exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Core of Sorgoleone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum bicolor, has garnered significant interest within the scientific community for its broad-spectrum herbicidal activity. This hydrophobic p-benzoquinone and its naturally occurring analogs represent a promising class of compounds for the development of bio-based herbicides. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known analogs, their mechanisms of action, and relevant experimental protocols, with a focus on quantitative data to facilitate comparative analysis and future research endeavors.

Chemical Structure and Properties

This compound is chemically identified as 2-hydroxy-5-methoxy-3-[(8'Z,11'Z)-pentadeca-8,11,14-trienyl]-p-benzoquinone. Its molecular structure consists of a substituted p-benzoquinone ring and a long, unsaturated aliphatic side chain. The unique terminal double bond in the C15 side chain is a notable characteristic.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₄ | [1] |

| Molecular Weight | 358.5 g/mol | [1] |

| IUPAC Name | 2-hydroxy-5-methoxy-3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-2,5-diene-1,4-dione | [1] |

| XlogP | ~6 | [1] |

| Topological Polar Surface Area | 63.6 Ų | [1] |

Analogs of this compound

Several naturally occurring and synthetic analogs of this compound have been identified and studied. These analogs primarily differ in the length and degree of saturation of the aliphatic side chain or substitutions on the benzoquinone ring.

-

Dihydrothis compound: The reduced, hydroquinone form of this compound, which is believed to be the state in which it is exuded from the root hairs before being oxidized to the more stable this compound in the rhizosphere.

-

Saturated this compound Analog (13): A synthetic analog where the triene side chain of this compound has been fully hydrogenated to a pentadecyl chain. This analog is useful for studying the role of the unsaturated side chain in biological activity.[2]

-

Synthetic Quinone Analog (12): A synthetic analog with a shorter pentyl side chain and an acetoxy group at the 2-position of the benzoquinone ring.[2]

-

Other Congeners: Minor analogs have been isolated from sorghum root exudates that vary in the length of the alkyl side chain and the degree of unsaturation.

Mechanism of Action and Biological Activity

This compound is a multi-target inhibitor, affecting several key physiological processes in susceptible plants. Its primary modes of action include the inhibition of photosynthesis and mitochondrial respiration.

Inhibition of Photosystem II (PSII)

This compound is a potent inhibitor of photosynthetic electron transport in Photosystem II. It acts as an analog of plastoquinone, the native electron acceptor, and competes for its binding site on the D1 protein of the PSII reaction center. This binding blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), thereby halting ATP and NADPH production. The herbicidal efficacy of this compound is comparable to that of commercial herbicides like diuron, with concentrations below 0.2 µM causing rapid inhibition of photosynthetic electron transport.

Inhibition of Mitochondrial Electron Transport

This compound also disrupts cellular respiration by inhibiting the mitochondrial electron transport chain. It specifically targets the cytochrome bc₁ complex (Complex III), blocking the transfer of electrons and thus inhibiting ATP synthesis.

Other Molecular Targets

-

p-Hydroxyphenylpyruvate Dioxygenase (HPPD): this compound has been shown to inhibit HPPD, a key enzyme in the biosynthesis of plastoquinone and tocopherols.

-

H+-ATPase: Inhibition of the plasma membrane proton pump (H+-ATPase) in roots has also been reported, which can disrupt nutrient uptake and ion balance.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.

Table 2: Phytotoxicity of this compound and Analogs on Various Plant Species [2]

| Compound | Test Species | Effect | Inhibition (%) |

| This compound (1) | Cucumis sativus (cucumber) | Root Growth | 35.14 |

| Lactuca sativa (lettuce) | Root Growth | 30.83 | |

| Hyptis suaveolens | Root Growth | 69.19 | |

| Synthetic Quinone (12) | Cucumis sativus | Root Growth | 48.95 |

| Lactuca sativa | Root Growth | 38.86 | |

| Hyptis suaveolens | Root Growth | 48.93 | |

| Saturated this compound (13) | Cucumis sativus | Root Growth | 40.23 |

| Lactuca sativa | Root Growth | 35.42 | |

| Hyptis suaveolens | Root Growth | 55.67 |

Note: Inhibition measured at a dose of 5.6 µg of active ingredient per gram of substrate.

Table 3: Inhibitory Activity of this compound on Mitochondrial Respiration

| Compound | Target | Substrate | IC₅₀ (µM) | Reference |

| This compound | State 3 Respiration | NADH, succinate, or malate | ~0.5 | |

| This compound | State 4 Respiration | NADH, succinate, or malate | ~5.0 |

Experimental Protocols

Isolation and Purification of this compound from Sorghum bicolor Roots

This protocol is adapted from Barbosa et al. (2001).[2]

-

Extraction:

-

Excise the roots from young Sorghum bicolor plants.

-

Immerse the roots in dichloromethane (CH₂Cl₂) containing 1% glacial acetic acid for a brief period (e.g., 5 minutes) to extract the root exudates.

-

Repeat the extraction process multiple times with fresh solvent.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

-

-

Purification:

-

Perform flash column chromatography on the crude extract using silica gel as the stationary phase.

-

Elute the column with a solvent system of diethyl ether/hexane (e.g., 2:98 v/v).

-

Collect the fractions containing this compound, identified by thin-layer chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Confirm the identity and purity of the compound using spectroscopic methods such as NMR and mass spectrometry.

-

Synthesis of Saturated this compound Analog (13)

This protocol describes the hydrogenation of natural this compound.[2]

-

Hydrogenation:

-

Dissolve purified this compound (1) in a suitable solvent such as ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the hydrogenated this compound (13) as a solid.

-

Photosystem II Inhibition Assay (Chlorophyll Fluorescence Measurement)

This is a general protocol for assessing the inhibition of PSII by herbicides.

-

Plant Material: Use isolated chloroplasts, thylakoid membranes, or whole plant leaves/algal cells.

-

Inhibitor Preparation: Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to the desired concentrations in the assay buffer.

-

Measurement:

-

Use a pulse-amplitude-modulated (PAM) fluorometer.

-

Adapt the plant material to dark conditions for a period (e.g., 15-30 minutes) to ensure all reaction centers are open.

-

Measure the initial fluorescence (F₀) and the maximum fluorescence (Fₘ) by applying a saturating pulse of light.

-

Incubate the plant material with different concentrations of the inhibitor for a defined period.

-

Measure the variable fluorescence (Fᵥ = Fₘ - F₀) in the presence of the inhibitor.

-

The quantum yield of PSII (Fᵥ/Fₘ) is calculated. A decrease in this value indicates inhibition of PSII.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and processes discussed in this guide.

Caption: Biosynthetic pathway of this compound.

Caption: Inhibition of Photosystem II by this compound.

Caption: Inhibition of mitochondrial electron transport by this compound.

Conclusion

This compound and its analogs represent a fascinating and promising area of research for the development of new, effective, and potentially more environmentally benign herbicides. Their multi-target mechanism of action, including the potent inhibition of Photosystem II and mitochondrial respiration, makes them particularly interesting candidates. This guide has provided a detailed overview of their chemical structures, biological activities, and the experimental methodologies used to study them. The provided quantitative data and visual representations of their mechanisms of action are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, weed science, and drug development. Further research into the synthesis of novel analogs and a more comprehensive understanding of their structure-activity relationships will be crucial in unlocking the full potential of this important class of natural products.

References

The Allelochemical Sorgoleone: A Technical Guide to its Bioactivity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum species, has garnered significant attention for its profound biological activity. This hydrophobic p-benzoquinone analog acts as a powerful inhibitor of multiple essential plant processes, positioning it as a promising candidate for the development of natural herbicides and other agrochemical or pharmaceutical applications. This technical guide provides an in-depth analysis of the allelochemical properties of this compound, focusing on its mechanisms of action, biosynthetic pathway, and phytotoxic effects. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Allelopathy, the chemical interaction between plants, offers a rich source of bioactive compounds with potential for agricultural and medicinal use. This compound, the primary constituent of the hydrophobic root exudate of Sorghum bicolor, is a standout example of a potent allelochemical.[1] Its ability to suppress the growth of a wide range of weed species, often at micromolar concentrations, has made it a subject of intense scientific scrutiny.[1][2] This document serves as a comprehensive resource for researchers, detailing the multifaceted inhibitory actions of this compound and providing the necessary technical information to investigate its properties.

Biosynthesis of this compound

This compound is synthesized in the root hairs of Sorghum species through a unique metabolic pathway. The process begins with the desaturation of oleoyl-CoA to produce a C16:3 fatty acyl-CoA, which serves as the starter unit for a type III polyketide synthase. This enzyme catalyzes the formation of a pentadecatrienyl resorcinol intermediate. Subsequent methylation and dihydroxylation steps, catalyzed by an O-methyltransferase and a cytochrome P450 monooxygenase respectively, yield dihydrothis compound, the reduced precursor to this compound. Dihydrothis compound is then exuded from the root hairs and is rapidly oxidized to the more stable p-benzoquinone, this compound, in the rhizosphere.

Mechanisms of Allelochemical Action

This compound exerts its phytotoxic effects through the inhibition of multiple, crucial physiological and biochemical processes in target plants. Its primary modes of action include the disruption of photosynthetic electron transport, inhibition of key enzymes in biosynthetic pathways, and interference with nutrient and water uptake.

Inhibition of Photosynthetic Electron Transport

The most well-documented mechanism of this compound's action is the potent inhibition of photosynthetic electron transport at Photosystem II (PSII). This compound acts as a non-competitive inhibitor, binding to the D1 protein in the PSII complex at the QB-binding niche. This binding site is also the target for synthetic herbicides such as atrazine and diuron. By occupying this site, this compound blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear electron flow and, consequently, the production of ATP and NADPH necessary for carbon fixation.

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound is also a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the biosynthetic pathway of plastoquinone and tocopherols. By inhibiting HPPD, this compound disrupts the production of these essential molecules, leading to a downstream inhibition of carotenoid biosynthesis. The lack of carotenoids results in photobleaching of chlorophyll, a characteristic symptom of HPPD-inhibiting herbicides.

Inhibition of H+-ATPase

Evidence suggests that this compound can inhibit the activity of plasma membrane H+-ATPase.[1] This enzyme is vital for establishing the proton gradient across the cell membrane, which drives the uptake of essential nutrients and water. Inhibition of H+-ATPase disrupts ion homeostasis and water balance, leading to impaired root function and overall stunted plant growth.

Quantitative Phytotoxicity Data

The phytotoxic efficacy of this compound has been quantified against a variety of weed species. The following tables summarize key inhibitory concentrations (IC50) and growth reduction (GR50) values from various studies, providing a comparative overview of its potency.

Table 1: Inhibition of Photosynthetic Oxygen Evolution by this compound

| Plant Species | System | IC50 (µM) | Reference |

| Pisum sativum (Pea) | Isolated Chloroplasts | ~0.2 | [3] |

| Glycine max (Soybean) | Leaf Discs | >50% inhibition at 10 µM | [3] |

Table 2: Growth Reduction (GR50) of Various Weed Species by this compound

| Weed Species | Growth Parameter | GR50 (µM) | Reference |

| Digitaria sanguinalis (Large Crabgrass) | Shoot Growth | 10 | [2] |

| Abutilon theophrasti (Velvetleaf) | Shoot & Root Growth | 10 - 200 | [2] |

| Echinochloa crus-galli (Barnyardgrass) | Shoot & Root Growth | 10 - 200 | [2] |

| Eragrostis tef | Radicle Elongation | >50% reduction at 125 µM | [4] |

| Lemna minor | Growth | Stunted at 50 µM | [4] |

| Amaranthus retroflexus (Redroot Pigweed) | Seedling Growth | Reduced at 10 µM | [4] |

| Setaria viridis (Green Foxtail) | Seedling Growth | Reduced at 10 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allelochemical properties of this compound.

Extraction and Quantification of this compound from Sorghum Roots

Objective: To extract and quantify this compound from fresh sorghum root tissue.

Protocol:

-

Plant Material: Germinate Sorghum bicolor seeds in the dark for 5-7 days.

-

Extraction: Excise the roots from the seedlings and immerse them in a solution of dichloromethane containing 1% glacial acetic acid for 5 minutes.[5] Alternatively, methanol can be used as the extraction solvent.[1]

-

Solvent Evaporation: Collect the extract and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Sample Preparation for HPLC: Re-dissolve the dried extract in a known volume of acetonitrile or a methanol/water mixture. Filter the sample through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and acidified water (e.g., with 0.1% acetic acid or formic acid). A typical isocratic condition is 65-75% acetonitrile.[6][7]

-

Flow Rate: 0.6 - 1.0 mL/min.

-

Detection: UV detector at 280 nm.[7]

-

Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Measurement of Photosynthetic Electron Transport Inhibition

5.2.1. Oxygen Evolution Assay

Objective: To measure the effect of this compound on the rate of photosynthetic oxygen evolution in isolated chloroplasts or leaf discs.

Protocol:

-

Chloroplast Isolation (for in vitro assay): Isolate intact chloroplasts from a suitable plant source (e.g., spinach or pea) using standard differential centrifugation techniques in an ice-cold isolation buffer.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable electron acceptor (e.g., 2,6-dichloroindophenol or potassium ferricyanide).

-

Oxygen Measurement: Use a Clark-type oxygen electrode to monitor the rate of oxygen evolution.

-

Assay Procedure:

-

Add a known amount of isolated chloroplasts or leaf discs to the reaction chamber containing the reaction buffer.

-

Illuminate the chamber with a saturating light source to initiate photosynthesis.

-

Record the basal rate of oxygen evolution.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like ethanol or DMSO) to the chamber and record the inhibited rate of oxygen evolution.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

5.2.2. Chlorophyll Fluorescence Assay

Objective: To assess the impact of this compound on PSII activity by measuring changes in chlorophyll fluorescence.

Protocol:

-

Plant Material: Use whole plants or leaf discs from a susceptible species.

-

Dark Adaptation: Dark-adapt the plant material for at least 20-30 minutes to ensure all PSII reaction centers are open.

-

Measurement: Use a pulse amplitude modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters.

-

Assay Procedure:

-

Apply different concentrations of this compound to the plants or leaf discs.

-

After an incubation period, measure the minimal fluorescence (Fo) with a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm). A decrease in Fv/Fm indicates damage to PSII.

-

Other parameters such as the effective quantum yield of PSII (ΦPSII) can be measured under actinic light to assess the efficiency of electron transport.

-

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on HPPD activity.

Protocol:

-

Enzyme Source: Use a purified or partially purified HPPD enzyme from a plant source or a recombinant source.

-

Assay Buffer: Prepare a suitable buffer containing the necessary cofactors for the HPPD reaction (e.g., ascorbate and Fe2+).

-

Substrate: The substrate for the reaction is p-hydroxyphenylpyruvate (HPP).

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate (HPP).

-

Monitor the reaction progress by measuring the consumption of HPP or the formation of the product, homogentisate, spectrophotometrically.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. A common method involves a coupled-enzyme assay where the product of the HPPD reaction is further converted, leading to a change in absorbance.

-

H+-ATPase Inhibition Assay

Objective: To measure the effect of this compound on the activity of plasma membrane H+-ATPase.

Protocol:

-

Microsomal Fraction Isolation: Isolate plasma membrane vesicles from root tissue using differential centrifugation and sucrose density gradient centrifugation.

-

Assay Buffer: Prepare a reaction buffer containing ATP, Mg2+, and other necessary ions.

-

Assay Procedure:

-

Pre-incubate the membrane vesicles with varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

The activity of H+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate (Pi) using a colorimetric method (e.g., the molybdate-blue reaction).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

Conclusion and Future Directions

This compound stands out as a highly effective natural herbicide with a multi-target mechanism of action. Its ability to inhibit photosynthesis, disrupt essential enzyme functions, and interfere with nutrient and water uptake makes it a formidable allelochemical. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the potential of this compound.

Future research should focus on several key areas:

-

Structure-Activity Relationship Studies: Investigating the chemical modifications of the this compound molecule to enhance its efficacy and selectivity.

-

Formulation Development: Creating stable and effective formulations for field application to overcome challenges associated with its hydrophobicity and soil persistence.

-

Drug Development: Exploring the potential of this compound and its analogs as lead compounds for the development of novel drugs, given its potent enzyme-inhibiting properties.

-

Molecular Genetics: Elucidating the complete regulatory network of the this compound biosynthetic pathway to enable the breeding of high-sorgoleone-producing Sorghum varieties for use in integrated weed management systems.

By continuing to unravel the complexities of this compound's bioactivity, the scientific community can unlock its full potential for sustainable agriculture and beyond.

References

- 1. hoormansoilhealth.com [hoormansoilhealth.com]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. tandfonline.com [tandfonline.com]

- 4. Phytotoxicity of this compound found in grain Sorghum root exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of this compound in sorghum extracts and roots under different storage periods - Advances in Weed Science [awsjournal.org]

- 6. digitalcommons.pvamu.edu [digitalcommons.pvamu.edu]

- 7. journals.pan.pl [journals.pan.pl]

Sorgoleone's Mechanism of Action in Photosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone, a p-benzoquinone exuded from the root hairs of Sorghum species, is a potent natural herbicide that primarily targets photosynthetic electron transport. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on Photosystem II (PSII). We consolidate quantitative data on its inhibitory efficacy, detail experimental protocols for its study, and provide visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant science, weed management, and natural product-based herbicide development.

Core Mechanism of Action: Inhibition of Photosystem II

This compound's primary mode of action is the inhibition of photosynthetic electron transport within Photosystem II (PSII). It functions as a non-covalent inhibitor, physically obstructing the electron flow and leading to a cascade of events that ultimately result in plant death, particularly in young seedlings.

Binding to the QB Site on the D1 Protein

This compound acts as an analog of plastoquinone (PQ), the native mobile electron carrier in the photosynthetic electron transport chain. It competitively binds to the QB binding niche on the D1 protein of the PSII reaction center.[1][2] This binding site is the same one targeted by well-known synthetic herbicides such as atrazine and diuron.[2] By occupying the QB site, this compound prevents the binding of plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor, QA, to QB.[3] This interruption of the electron flow leads to a halt in linear electron transport, which in turn inhibits the production of ATP and NADPH necessary for carbon fixation.

dot

Caption: this compound competitively binds to the QB site on the D1 protein of PSII, blocking electron flow to plastoquinone.

Quantitative Data on Photosynthesis Inhibition

The inhibitory potency of this compound on photosynthesis has been quantified in various studies. The following tables summarize key quantitative data, providing a comparative perspective on its efficacy.

Table 1: IC50 Values for Photosystem II Inhibition

| Plant/System | Assay | IC50 (µM) | Reference(s) |

| Isolated Wheat Thylakoids | O2 Evolution | ~0.04 | [4] |

| Isolated Pea Chloroplasts | CO2-dependent O2 Evolution | ~0.2 |

Table 2: Comparative Inhibitory Activity

| Compound | Plant/System | Assay | IC50 / Inhibition Concentration | Reference(s) |

| This compound | Isolated Wheat Thylakoids | O2 Evolution | ~0.04 µM (50% inhibition) | [4] |

| DCMU (Diuron) | Isolated Wheat Thylakoids | O2 Evolution | ~0.11 µM (50% inhibition) | [4] |

| Atrazine | Velvetleaf Leaf Discs | Electron Transport Rate (ETR) | 33 µM (100% inhibition) | [5] |

| This compound | Velvetleaf Leaf Discs (7-day-old) | Electron Transport Rate (ETR) | 100 µM (~50% inhibition) | [5] |

Table 3: Effects on Chlorophyll Fluorescence Parameters

| Weed Species | Treatment | Parameter | Effect | Reference(s) |

| Galium spurium | 200 µg/mL this compound (6h) | Fv/Fm | 93% reduction | [6] |

| Aeschynomene indica | 200 µg/mL this compound (6h) | Fv/Fm | 88% reduction | [6] |

| Rumex japonicus | 200 µg/mL this compound (6h) | Fv/Fm | 84% reduction | [6] |

| Aeschynomene indica | 200 µg/mL this compound (120h) | Fv/Fm | 93% reduction | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory activity. The following sections provide step-by-step protocols for key experiments.

Isolation of Thylakoid Membranes

This protocol is adapted for the isolation of photosynthetically active thylakoids from spinach or pea leaves, suitable for subsequent inhibition assays.

Materials:

-

Fresh spinach or pea leaves

-

Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl2, 10 mM NaF, 0.1% BSA, 5 mM ascorbic acid.[7]

-

Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl2, 10 mM NaF.[7]

-

Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM sorbitol, 10 mM MgCl2, 10 mM NaF.[7]

-

Blender, miracloth, refrigerated centrifuge.

Procedure:

-

Homogenize fresh leaves in ice-cold Grinding Buffer.

-

Filter the homogenate through four layers of miracloth.

-

Centrifuge the filtrate at 5,000 x g for 5 minutes at 4°C.

-

Resuspend the pellet in Wash Buffer and centrifuge again.

-

Resuspend the final pellet in a minimal volume of Storage Buffer.

-

Determine chlorophyll concentration spectrophotometrically.

-

Store aliquots at -80°C.

dot

Caption: A generalized workflow for the isolation of thylakoid membranes from plant tissue.

Measurement of Photosynthetic Electron Transport Rate (ETR)

Chlorophyll fluorescence analysis using a Pulse Amplitude Modulated (PAM) fluorometer is a non-invasive method to assess the impact of this compound on PSII activity.

Materials:

-

PAM fluorometer

-

Leaf discs or isolated thylakoids

-

This compound solutions of varying concentrations

-

Control solution (e.g., buffer with solvent)

Procedure:

-

Dark-adapt the samples for at least 20 minutes.

-

Measure the minimum fluorescence (Fo) with a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fm). Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

-

Expose the samples to actinic light and apply saturating pulses to determine the effective quantum yield of PSII in the light-adapted state (Y(II) or ΔF/Fm').

-

Calculate the Electron Transport Rate (ETR) as: ETR = Y(II) × PAR × 0.5 × 0.84, where PAR is the photosynthetically active radiation.

-

For inhibition studies, incubate leaf discs in this compound solutions for a defined period before measurement.

dot

Caption: Workflow for measuring the Electron Transport Rate (ETR) using PAM fluorometry to assess this compound's inhibitory effect.

Oxygen Evolution Measurement

A Clark-type oxygen electrode is used to measure the rate of photosynthetic oxygen evolution from isolated thylakoids, providing a direct measure of PSII activity.

Materials:

-

Clark-type oxygen electrode system

-

Isolated thylakoid suspension

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 5 mM MgCl2, 10 mM NaCl)

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide)

-

This compound stock solution

Procedure:

-

Calibrate the oxygen electrode.

-

Add the assay buffer and thylakoid suspension to the electrode chamber.

-

Add the artificial electron acceptor.

-

Record the baseline rate of oxygen consumption in the dark.

-

Illuminate the chamber with a light source and record the rate of oxygen evolution.

-

Inject a known concentration of this compound into the chamber and continue recording the oxygen evolution rate to determine the level of inhibition.

-

Repeat with a range of this compound concentrations to determine the IC50 value.

Competitive Binding Assay

This assay determines if this compound binds to the same site as other known PSII inhibitors, such as atrazine.

Materials:

-

Isolated thylakoid membranes

-

Radiolabeled herbicide (e.g., [14C]atrazine)

-

Unlabeled this compound in a range of concentrations

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Incubate a fixed concentration of [14C]atrazine with thylakoid membranes in the presence of increasing concentrations of unlabeled this compound.

-

After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

A decrease in retained radioactivity with increasing this compound concentration indicates competitive binding.

Other Molecular Targets

While PSII is the primary target, this compound has been shown to affect other cellular processes, which may contribute to its overall phytotoxicity.[5]

-

Mitochondrial Electron Transport: this compound can mimic ubiquinone and inhibit mitochondrial respiration.[5]

-

p-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD by this compound leads to a depletion of the plastoquinone pool, indirectly affecting photosynthesis.[8]

-

Root H+-ATPase: this compound can inhibit the activity of this proton pump in roots, which can impair nutrient and water uptake.[9]

In Planta Activity and Translocation

The efficacy of this compound in whole plants is a subject of ongoing research. It is highly effective on germinating seedlings, where it can be absorbed through the hypocotyl and cotyledonary tissues.[5] However, in older plants, its translocation from the roots to the shoots is limited, which may reduce its impact on the photosynthetic apparatus in mature leaves.[5][9]

Conclusion

This compound is a potent inhibitor of photosynthesis, with a well-defined mechanism of action centered on the disruption of electron transport in Photosystem II. Its ability to bind to the QB site of the D1 protein makes it an interesting natural template for the development of new herbicides. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the bioactivity of this compound and its potential applications in agriculture and weed science. Future research should continue to explore its other molecular targets and strategies to improve its in planta efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hoormansoilhealth.com [hoormansoilhealth.com]

- 4. researchgate.net [researchgate.net]

- 5. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]

- 6. researchgate.net [researchgate.net]

- 7. agrisera.com [agrisera.com]

- 8. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamic root exudation of this compound and its in planta mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of Sorgoleone Production in Sorghum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorgoleone is a potent bioherbicide, a lipophilic benzoquinone exuded from the root hairs of sorghum (Sorghum bicolor) species. Its allelopathic properties, inhibiting the growth of competing weeds, have garnered significant interest for its potential as a natural alternative to synthetic herbicides. Understanding the genetic underpinnings of this compound biosynthesis is paramount for harnessing its agricultural and pharmaceutical potential. This technical guide provides an in-depth exploration of the genes, enzymes, and regulatory mechanisms governing this compound production, supplemented with quantitative data, detailed experimental protocols, and visual pathways to facilitate further research and development.

The this compound Biosynthetic Pathway

This compound biosynthesis is a specialized metabolic pathway localized exclusively in the root hairs of sorghum. The pathway commences with fatty acid metabolism and culminates in a series of enzymatic modifications to produce the final bioactive compound. The key enzymatic steps are catalyzed by a suite of specific enzymes, each encoded by a corresponding gene.

The biosynthesis of this compound begins with the production of an atypical 16:3 fatty acyl-CoA starter unit from palmitoleoyl-CoA. This is a crucial step as the structure of this fatty acid determines the characteristic pentadecatrienyl tail of the most abundant this compound congener. This initial conversion is followed by the formation of a pentadecatrienyl resorcinol intermediate by a type III polyketide synthase. Subsequent methylation and dihydroxylation steps yield the final this compound molecule.[1][2]

The primary genes and enzymes implicated in this pathway are:

-

Fatty Acid Desaturases (FADs): These enzymes are responsible for introducing double bonds into the fatty acid chain. In sorghum, SOR1 (also known as SbDES2) and SbDES3 are key fatty acid desaturase genes involved in producing the specific 16:3 fatty acyl-CoA precursor.[1] SOR1 expression is highly specific to root hairs.

-

Alkylresorcinol Synthases (ARSs): These type III polyketide synthases catalyze the condensation of the fatty acyl-CoA starter unit with three molecules of malonyl-CoA to form the resorcinol ring structure. Two genes, SbARS1 and SbARS2, have been identified and are essential for this step.[3]

-

O-Methyltransferase (OMT): An S-adenosylmethionine-dependent O-methyltransferase, encoded by the SbOMT3 gene, methylates the resorcinol intermediate.[1]

-

Cytochrome P450 Monooxygenase: A cytochrome P450 enzyme, designated CYP71AM1, is responsible for the dihydroxylation of the methylated resorcinol intermediate to form dihydrothis compound, the immediate precursor to this compound.[1][4]

Quantitative Data on this compound Production

The production of this compound varies significantly among different sorghum genotypes and is influenced by environmental conditions and external stimuli.

Table 1: this compound Production in Different Sorghum Genotypes

| Genotype/Accession | This compound Content (mg/g root dry weight) | Reference |

| PI482903 | 19.1 | [4] |

| R.Tx430 | 1.8 - 19.1 | [4] |

| SC372 | 1.8 - 19.1 | [4] |

| SC265 | 1.8 - 19.1 | [4] |

| SC1345 | 1.8 - 19.1 | [4] |

| B.Tx623 | 1.8 - 19.1 | [4] |

| P898012 | 1.8 - 19.1 | [4] |

| IS9456 (South African landrace) | 0.585 | [5] |

Table 2: Effect of Jasmonates on this compound Production

| Treatment | Concentration (µM) | Fold Increase in this compound | Reference |

| Jasmonic Acid (JA) | 0.5 | 1.7 | [3] |

| 1.0 | 2.3 | [3] | |

| 5.0 | 4.1 | [3] | |

| Methyl Jasmonate (MeJa) | 0.5 | 1.8 | [3] |

| 1.0 | 2.1 | [3] | |

| 5.0 | 3.4 | [3] |

Table 3: Effect of Environmental Factors on this compound Production

| Factor | Condition | Effect on this compound Production | Reference |

| Temperature | Optimum at 30°C | Reduced below 25°C and above 35°C | |

| Light | Blue light (470 nm) | Reduced by nearly 50% | |

| Red light (670 nm) | Reduced by 23% |

Experimental Protocols

Isolation of Sorghum Root Hairs

Protocol:

-

Seedling Growth: Grow sorghum seedlings under sterile conditions. A capillary matting system can be used to promote abundant root hair growth.

-

Root Excision: After a suitable growth period (e.g., 8-10 days), carefully excise the roots from the seedlings.

-

Root Hair Detachment:

-

Method A (for smaller roots): Grasp the excised roots with tweezers and quickly stir them in liquid nitrogen. The rapid freezing and agitation will cause the brittle root hairs to break off.

-

Method B (for larger roots): Place the excised roots in a mortar filled with liquid nitrogen and gently stir with a glass rod to detach the root hairs.

-

-

Filtration: Pour the liquid nitrogen containing the root fragments and detached root hairs through a fine mesh (e.g., 250 µm). The root hairs will pass through the mesh, while the larger root fragments are retained.

-

Collection: Collect the isolated root hairs from the liquid nitrogen for subsequent RNA or metabolite extraction.

Extraction and Quantification of this compound

a. Extraction

-

Root Washing: Gently wash freshly harvested sorghum roots with a solvent such as dichloromethane (DCM) or methanol to extract the exuded this compound.[4] For a more targeted extraction from root hairs, immerse the roots in a solution of 0.0025% (v/v) glacial acetic acid in dichloromethane for 5 minutes.

-

Solvent Evaporation: Evaporate the solvent from the extract. This can be done overnight at room temperature or more rapidly using a vacuum centrifuge.[4]

-

Re-dissolving: Re-dissolve the dried extract in a suitable solvent for analysis, such as methanol or acetonitrile.[4]

b. Quantification by High-Performance Liquid Chromatography (HPLC)

-

Column: Reverse-phase C18 column.[4]

-

Mobile Phase (Isocratic): A common mobile phase is a mixture of acetonitrile and acidified water (e.g., 65% acetonitrile and 35% water with 0.5% formic acid).[4]

-

Detection: Use a diode-array detector (DAD) set to a wavelength where this compound absorbs strongly, such as 260 nm.[4]

-

Quantification: Prepare a standard curve using purified this compound of known concentrations. Compare the peak area of this compound in the samples to the standard curve to determine its concentration.

c. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: this compound and its precursors are often derivatized before GC-MS analysis to increase their volatility. A common method is trimethylsilylation (TMS) using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 325°C), and holds for a period to ensure elution of all compounds. An example program could be: initial temperature of 60°C for 1 min, then ramp to 325°C at 10°C/min, and hold for 10 min.

-

-

MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the TMS-derivatized this compound and its fragments.

-

Quantification: Use a selected ion monitoring (SIM) mode for higher sensitivity and selectivity, or quantify based on the total ion chromatogram (TIC) and a standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Isolate high-quality total RNA from sorghum root hairs using a suitable method, such as a TRIzol-based protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (SOR1, SbDES3, SbARS1, SbARS2, SbOMT3, CYP71AM1) and a stable reference gene for normalization (e.g., 18S rRNA or actin).

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

Gene Silencing by RNA Interference (RNAi)

-

Target Sequence Selection: Select a unique region of the target gene (e.g., SbARS1 or CYP71AM1) to ensure specificity of silencing.

-

Vector Construction:

-

Amplify the selected target sequence using PCR with primers that add appropriate restriction sites or recombination sequences (e.g., attB sites for Gateway cloning).

-

Clone the PCR product as an inverted repeat into a hairpin RNAi vector, such as pHELLSGATE. These vectors typically contain a spacer (often an intron) between the two arms of the inverted repeat to enhance silencing efficiency.

-

-

Agrobacterium Transformation: Transform Agrobacterium tumefaciens with the resulting RNAi construct.

-

Sorghum Transformation: Use the engineered Agrobacterium to transform sorghum immature embryos.

-

Plant Regeneration: Regenerate whole transgenic sorghum plants from the transformed calli on selection media.

-

Analysis of Transgenic Plants: Analyze the transgenic plants for the presence of the transgene, reduction in the target gene's mRNA levels (using qRT-PCR), and a corresponding decrease in this compound production (using HPLC or GC-MS).

Conclusion

The genetic basis of this compound production in sorghum is a well-defined pathway involving a specific set of genes and enzymes. This technical guide provides a comprehensive overview of this pathway, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers aiming to further elucidate the regulatory networks controlling this compound biosynthesis, as well as for professionals in the agricultural and pharmaceutical sectors seeking to leverage the potent biological activity of this natural product. Future research may focus on the transcriptional regulation of the biosynthetic genes, the transport and exudation mechanism of this compound from the root hairs, and the metabolic engineering of sorghum or other plant species for enhanced this compound production.

References

- 1. A cytochrome P450 CYP71 enzyme expressed in Sorghum bicolor root hair cells participates in the biosynthesis of the benzoquinone allelochemical this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Sorghum [Sorghum bicolor (L.)] Reference Genes in Various Tissues and under Abiotic Stress Conditions for Quantitative Real-Time PCR Data Normalization - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Role of Sorgoleone in Plant-Plant Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum bicolor and related species, plays a significant role in mediating plant-plant interactions. This hydrophobic p-benzoquinone is a powerful inhibitor of plant growth, demonstrating significant potential as a natural herbicide. Its multifaceted mode of action, targeting key physiological and biochemical processes in susceptible plants, makes it a compelling subject for research in weed management and the development of novel bio-inspired herbicides. This technical guide provides an in-depth overview of the ecological role of this compound, its mechanisms of action, quantitative effects on various plant species, and detailed experimental protocols for its study.

Introduction

Allelopathy, the chemical-mediated interaction between plants, is a critical factor in shaping plant communities and ecosystem dynamics. Sorghum species are well-documented for their strong allelopathic properties, largely attributed to the production and exudation of this compound. This compound, a long-chain hydroquinone, is released into the rhizosphere, where it exerts its phytotoxic effects on neighboring plants. Understanding the ecological role and mechanism of action of this compound is paramount for its potential application in sustainable agriculture and for the development of new classes of herbicides.

Biosynthesis and Exudation

This compound is synthesized in the root hairs of sorghum plants. The biosynthetic pathway involves a series of enzymatic reactions, including the production of a 16:3 fatty acyl-CoA starter unit by unique fatty acid desaturases, followed by the action of an alkylresorcinol synthase to form a pentadecatrienylresorcinol intermediate. This intermediate is then methylated and dihydroxylated by cytochrome P450 monooxygenases to produce this compound. Once synthesized, this compound is exuded from the tips of root hairs as oily droplets.

Mechanism of Action

This compound exhibits a multi-target mechanism of action, disrupting several vital processes in susceptible plants.

3.1. Inhibition of Photosynthesis: The primary and most well-characterized mode of action of this compound is the inhibition of photosynthetic electron transport in Photosystem II (PSII). It acts similarly to classical herbicides like atrazine and diuron by binding to the QB-binding site on the D1 protein of the PSII complex. This binding blocks the electron flow from QA to QB, leading to a buildup of excited chlorophyll molecules, the generation of reactive oxygen species (ROS), and subsequent photo-oxidative damage and cell death.

3.2. Inhibition of H+-ATPase: this compound has been shown to inhibit the plasma membrane H+-ATPase in the roots of susceptible plants. This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane, which drives nutrient uptake and cell elongation. Inhibition of H+-ATPase disrupts ion homeostasis and water uptake, leading to stunted root growth and overall plant stress.

3.3. Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): this compound is also an inhibitor of HPPD, a key enzyme in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential component of the photosynthetic and respiratory electron transport chains, and its depletion disrupts these processes. Inhibition of HPPD also leads to the accumulation of its substrate, 4-hydroxyphenylpyruvate, which is phytotoxic.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the allelopathic effects of this compound on various plant species and its impact on soil microbial processes.

Table 1: Allelopathic Effects of this compound on Weed Species

| Target Weed Species | Concentration | Effect | Reference |

| Abutilon theophrasti (Velvetleaf) | 10 µM | Reduced seedling growth | [1] |

| Amaranthus retroflexus (Redroot Pigweed) | 10 µM | Reduced seedling growth | [1] |

| Setaria viridis (Green Foxtail) | 10 µM | Reduced seedling growth | [1] |

| Digitaria sanguinalis (Large Crabgrass) | 10 µM | Reduced seedling growth | [1] |

| Echinochloa crus-galli (Barnyardgrass) | 10 µM | Reduced seedling growth | [1] |

| Broadleaf Weeds (general) | 0.2 g a.i. L-1 | 100% suppression of germination and growth | [2] |

| Rumex japonicus | 0.4 kg a.i. ha-1 | Complete suppression | [2] |

| Plantago asiatica | 0.4 kg a.i. ha-1 | Complete suppression | [2] |

| Lolium perenne ssp. multiflorum | 3 g L-1 | 77% growth reduction | [3] |

Table 2: Impact of this compound on Soil Microbial Processes

| Microbial Process | This compound Concentration/Source | Effect | Reference |

| Nitrification | Linear inhibition | 0-13 µM | [4] |

| Microbial Biomass Carbon (MBC) | Aqueous sorghum extract | Reduced to 77.92 mg C kg⁻¹ soil | [5] |

| Basal Soil Respiration (BSR) | Aqueous sorghum extract | Reduced to 40.58 mg C-CO2 kg⁻¹ soil day⁻¹ | [5] |

Mandatory Visualization

Signaling Pathway of this compound's Inhibition of Photosystem II

Caption: Inhibition of Photosystem II electron transport by this compound.

Experimental Workflow for this compound Research

Caption: General experimental workflow for this compound research.

Ecological Roles of this compound

Caption: Ecological roles of this compound in the rhizosphere.

Experimental Protocols

Extraction and Purification of this compound

Materials:

-

Sorghum seedlings (7-10 days old)

-

Dichloromethane (CH2Cl2)

-

Glacial acetic acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Gently excavate sorghum seedlings and excise the roots.

-

Immediately immerse the fresh roots in dichloromethane containing 0.0025% (v/v) glacial acetic acid for 5 minutes.

-

Filter the extract to remove root debris.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

Purify the crude extract using silica gel column chromatography, eluting with a hexane:ethyl acetate gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing this compound and concentrate.

-

Further purify and quantify using HPLC with a C18 column and a mobile phase of acetonitrile and acidified water.

Seed Germination and Radicle Elongation Bioassay

Materials:

-

Purified this compound

-

Acetone (for stock solution)

-

Distilled water

-

Petri dishes (9 cm)

-

Filter paper (Whatman No. 1)

-

Seeds of a susceptible weed species (e.g., Amaranthus retroflexus)

-

Growth chamber

Procedure:

-

Prepare a stock solution of this compound in acetone.

-

Prepare a series of test solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Ensure the final acetone concentration is the same in all treatments, including the control (typically <0.5%).

-

Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution or control solution.

-

Place a known number of weed seeds (e.g., 25) on the filter paper in each dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark photoperiod).

-

After a set period (e.g., 7 days), count the number of germinated seeds to determine the germination percentage.

-

Measure the radicle length of the germinated seedlings.

-

Calculate the percent inhibition of germination and radicle elongation compared to the control.

Photosystem II Inhibition Assay

Materials:

-

Isolated chloroplasts from a susceptible plant (e.g., spinach or pea)

-

Purified this compound

-

Assay buffer (e.g., containing sorbitol, HEPES, MgCl2, and KCl)

-

DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

-

Spectrophotometer

Procedure:

-

Isolate intact chloroplasts from fresh leaf tissue using standard differential centrifugation methods.

-

Determine the chlorophyll concentration of the chloroplast suspension.

-

Prepare a reaction mixture containing the assay buffer and a known concentration of chloroplasts.

-

Add different concentrations of this compound (dissolved in a suitable solvent like ethanol or DMSO, with a solvent control).

-

Add DCPIP to the reaction mixture.

-

Expose the mixture to a light source (e.g., a slide projector lamp).

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is a measure of PSII activity.

-

Calculate the percent inhibition of PSII activity at each this compound concentration compared to the control.

Plasma Membrane H+-ATPase Activity Assay

Materials:

-

Plant root tissue

-

Isolation buffer (e.g., containing Tris-HCl, sucrose, EDTA, DTT, and protease inhibitors)

-

Reaction buffer (e.g., containing Tris-MES, MgSO4, ATP, and specific inhibitors like vanadate)

-

Malachite green reagent for phosphate determination

-

Spectrophotometer

Procedure:

-

Isolate microsomal fractions containing plasma membrane vesicles from root tissue by homogenization and differential centrifugation.

-

Determine the protein concentration of the microsomal fraction.

-

Set up reaction tubes containing the reaction buffer and a known amount of microsomal protein.

-

Include a control with sodium orthovanadate, a specific inhibitor of P-type ATPases, to determine the proportion of H+-ATPase activity.

-

Add different concentrations of this compound to the test samples.

-

Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a set time.

-

Stop the reaction by adding a stop solution (e.g., SDS).

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green colorimetric method.

-

Calculate the specific activity of the H+-ATPase (µmol Pi mg-1 protein min-1) and the percent inhibition by this compound.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

Materials:

-

Plant tissue (e.g., etiolated seedlings)

-

Extraction buffer (e.g., containing phosphate buffer, ascorbate, and DTT)

-

Assay buffer (e.g., containing Tris-HCl and FeSO4)

-

4-hydroxyphenylpyruvate (HPP) as the substrate

-

Spectrophotometer

Procedure:

-

Extract and partially purify the HPPD enzyme from plant tissue.

-

Determine the protein concentration of the enzyme extract.

-

Prepare a reaction mixture in a cuvette containing the assay buffer and the enzyme extract.

-

Add different concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the substrate, HPP.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPP.

-

Calculate the initial reaction rates and determine the percent inhibition of HPPD activity at each this compound concentration.

Conclusion

This compound is a powerful natural herbicide with a complex and effective mode of action. Its ability to inhibit multiple key metabolic processes in susceptible plants makes it a promising candidate for the development of new weed management strategies. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and professionals interested in further exploring the ecological significance and potential applications of this fascinating allelochemical. Further research into the genetic regulation of this compound production, its fate and transport in the environment, and the development of effective formulations will be crucial for harnessing its full potential in sustainable agriculture.

References

- 1. Herbicidal activity of formulated this compound, a natural product of sorghum root exudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of ATP Hydrolytic Activity of Plasma Membrane H+-ATPase from Arabidopsis thaliana Leaves [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. hoormansoilhealth.com [hoormansoilhealth.com]

- 5. Specific Activation of the Plant P-type Plasma Membrane H+-ATPase by Lysophospholipids Depends on the Autoinhibitory N- and C-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

Sorgoleone and its Congeners: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone, a p-benzoquinone, and its congeners are allelochemicals exuded from the root hairs of Sorghum bicolor and other Sorghum species. These compounds are best known for their potent phytotoxic effects, making them of significant interest as natural herbicides. Beyond their role in agriculture, emerging research suggests a broader range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its congeners, with a focus on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Introduction